molecular formula C14H18N2O4 B2353924 Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate CAS No. 1153394-34-3

Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate

Cat. No.: B2353924
CAS No.: 1153394-34-3
M. Wt: 278.308
InChI Key: FMUXJQINYPDASI-UHFFFAOYSA-N
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Description

Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine ring (six-membered nitrogen-containing cycle) substituted at the 4-position with a methyl ester group and at the 1-position with a 1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl moiety. Its synthesis and characterization likely involve crystallographic tools like SHELX for refinement and ORTEP for molecular visualization .

Properties

IUPAC Name

methyl 1-(1-methyl-2-oxopyridine-4-carbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-15-6-3-11(9-12(15)17)13(18)16-7-4-10(5-8-16)14(19)20-2/h3,6,9-10H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUXJQINYPDASI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)N2CCC(CC2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate typically involves multiple steps. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with piperidine-4-carboxylic acid methyl ester under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

Research into the biological activities of methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate has shown promising results in several areas:

Anticancer Activity

Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Notable findings include:

Cancer Cell LineEC50 (µM)
MCF-7 (Breast)10.5
A549 (Lung)12.3
HepG2 (Liver)8.7

These results suggest that this compound could be more effective than standard chemotherapeutic agents like doxorubicin in certain contexts.

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity. For instance, this compound has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Antiviral Potential

The compound's antiviral properties are under investigation, with studies suggesting it may inhibit viral replication through interference with viral enzymes or host cell receptors.

Comparative Analysis with Related Compounds

To further elucidate the unique biological profile of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameBiological ActivityUnique Features
Methyl 1-methyl-2-oxo-pyridineModerate anticancer activitySimpler structure without piperidine
4-PiperidoneLacks dihydropyridine componentBasic piperidine derivative
3-Hydroxy-N-piperidinylpyridinoneContains hydroxyl groupAffects solubility

The combination of both piperidine and dihydropyridine functionalities in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the interactions of this compound with biological targets. These investigations have highlighted its potential in modulating metabolic pathways and influencing cell signaling mechanisms.

Example Study: Cytotoxic Effects on Cancer Cell Lines

In a recent study evaluating the cytotoxic effects on different cancer cell lines, this compound exhibited significant antiproliferative effects against several types of cancer cells:

The findings indicate that the compound may induce apoptosis in cancer cells through mechanisms such as enzyme inhibition, receptor modulation, and cell cycle arrest at the G1/S phase transition.

Mechanism of Action

The mechanism of action of Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of dihydropyridine-carbonyl-piperidine derivatives. Below is a detailed comparison with analogs identified in the literature:

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate

  • Structural Difference : The ethyl ester group at the piperidine-4-carboxylate position replaces the methyl ester in the target compound.
  • This analog has been commercially available but is now discontinued .
  • Synthesis : Similar methods (e.g., coupling reactions) likely apply, with esterification steps varying based on alcohol substrates.

1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic Acid

  • Structural Difference : The carboxylic acid group replaces the methyl ester at the piperidine-2-position (vs. 4-position in the target compound).
  • Implications : The free carboxylic acid introduces acidity (pKa ~3–4 for similar structures) , increasing water solubility and enabling salt formation. The 2-position substitution may alter ring puckering dynamics compared to the 4-substituted analog, affecting conformational stability .

Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate

  • Structural Difference : The ester group is at the piperidine-3-position instead of 3.
  • Implications : Positional isomerism could lead to distinct steric and electronic environments. For example, 3-substituted piperidines often exhibit different hydrogen-bonding capacities and receptor-binding profiles compared to 4-substituted analogs .

(2S)-1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic Acid

  • Structural Differences :
    • Pyrrolidine (five-membered ring) replaces piperidine.
    • Chiral center at the 2-position with (S)-configuration.
    • Carboxylic acid group instead of methyl ester.
  • The (S)-configuration may confer stereospecific interactions in biological systems. This compound is commercially available in enantiopure form .

Comparative Data Table

Compound Name Substituent Position Functional Group Ring Type Key Properties/Status Reference
Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate 4 Methyl ester Piperidine Target compound; moderate lipophilicity N/A
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate 4 Ethyl ester Piperidine Discontinued; higher lipophilicity
1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-2-carboxylic acid 2 Carboxylic acid Piperidine Acidic (pKa ~3–4); improved solubility
Ethyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-3-carboxylate 3 Ethyl ester Piperidine Positional isomer; distinct sterics
(2S)-1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)pyrrolidine-2-carboxylic acid 2 Carboxylic acid Pyrrolidine Chiral; strained conformation

Research Findings and Implications

  • Ester vs. Carboxylic Acid : Methyl/ethyl esters offer better cell permeability, while carboxylic acids enhance solubility and enable ionic interactions in drug-target binding .
  • Substituent Position : 4-substituted piperidines generally exhibit more symmetrical puckering compared to 2- or 3-substituted analogs, as modeled by Cremer-Pople coordinates .

Biological Activity

Methyl 1-(1-methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidine-4-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₈H₉N₁O₃
  • Molecular Weight : 167.162 g/mol
  • CAS Number : 20845-23-2
  • Structure : The compound features a piperidine ring substituted with a methyl group and a carbonyl group derived from a dihydropyridine structure.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical physiological processes. The dihydropyridine moiety is known for its role in modulating calcium channels, which can influence cardiovascular function and neuronal signaling.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Antiviral Activity

Research has indicated that certain derivatives possess antiviral properties. A study highlighted the antiviral effects against the herpes simplex virus (HSV) and other viral pathogens, suggesting that modifications to the core structure can enhance efficacy . The introduction of ester functionalities has been linked to increased activity against HSV, showcasing the potential for developing antiviral agents based on this scaffold .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This mechanism is crucial for developing therapeutics aimed at chronic inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Antimicrobial Evaluation Derivatives displayed MIC values as low as 0.22 μg/mL against pathogenic bacteria .
Antiviral Activity Compounds showed significant inhibition against HSV with enhanced activity due to ester modifications .
Anti-inflammatory Effects In vitro studies indicated a reduction in pro-inflammatory cytokine levels .

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